Home > Products > Screening Compounds P87208 > 2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide - 2034467-65-5

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Catalog Number: EVT-3140073
CAS Number: 2034467-65-5
Molecular Formula: C17H14ClN3OS
Molecular Weight: 343.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide

N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide Derivatives

    Compound Description: This research focuses on a series of five novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. [] The compounds were designed and characterized using 1H NMR, IR, and MS. [] The abstract does not provide details on their specific biological activities. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

    Compound Description: This compound, designated as (R)-1a, is a CCKB antagonist synthesized in optically active form. [] The synthesis focused on the 3-amino-5-phenylbenzazepin-2-one core, utilizing a multi-step process involving coupling reactions and selective hydrogenation. [] The compound's biological activity as a CCKB antagonist suggests potential pharmaceutical applications. []

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide Derivatives

    Compound Description: This research describes the synthesis of twelve 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives (5a-l). [] These compounds were evaluated for their in vitro antibacterial and antifungal activities. [] Compounds 5d and 5h, with p-nitrophenyl and p-trifluoromethylphenyl groups at the 2-position of the thiazolidinone ring, respectively, showed activity against all tested bacterial and fungal strains. []

N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

    Compound Description: This compound is an N-aryl substituted phenylacetamide analog of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine, synthesized via Suzuki coupling. [] It was tested for anticancer activity against the HCT 116 cancer cell line and exhibited an IC50 of 70 µg/mL. [] The compound was also screened for antimicrobial activity. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

    Compound Description: This novel acefylline derivative was synthesized and characterized using various spectroscopic methods. [] It demonstrated promising anticancer activity against the human liver carcinoma cell line (Hep G2), with a cell viability of 22.55 ± 0.95%. [] The compound exhibited minimal hemolytic activity and moderate clot lysis activity. []

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713)

    Compound Description: DPA-713 is a pyrazolopyrimidine-based radioligand that specifically binds to TSPO. [, , , ] It was evaluated for its ability to detect neuroinflammatory lesions in a rat model using in vitro autoradiography and in vivo PET imaging. [, , , ]

N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (DPA-714)

    Compound Description: DPA-714 is another pyrazolopyrimidine-based radioligand used for PET imaging of TSPO in the context of neuroinflammation. [, , , ] Studies in a rat model demonstrated its superior performance compared to DPA-713 and the classic radioligand PK11195. [, , , ]

(R)-N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195)

    Compound Description: PK11195 is a well-established radioligand for PET imaging of TSPO, frequently used as a reference compound in studies investigating newer TSPO ligands like DPA-713 and DPA-714. [, , , ]

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6)

    Compound Description: Compound 6 represents a novel chemotype identified as a non-acidic inhibitor of mPGES-1, an enzyme involved in inflammatory processes. [] This compound was discovered through a virtual screening protocol and exhibited an IC50 of 1.2 µM. []

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

    Compound Description: Compound 8 is another novel chemotype identified as a non-acidic mPGES-1 inhibitor with an IC50 of 1.3 µM. [] This compound was also discovered through a virtual screening protocol and further optimization led to derivatives with improved inhibitory activity (IC50: 0.3–0.6 µM). []

N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide) (4a)

    Compound Description: Compound 4a is a coumarin derivative synthesized and evaluated for antitumor activity against three human cancer cell lines. [] It displayed better inhibitory activity than 5-fluorouracil in these assays. []

N-((5-chlorobenzo[b]thiophen-3-yl)methyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide) (4n)

    Compound Description: Compound 4n is another coumarin derivative that exhibited potent antitumor activity, particularly against PC-3 cells with an IC50 value of 4.18 μmol/L. [] It was synthesized and characterized along with other coumarin derivatives in the study. []

11C-ER176 (11C-(R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide)

    Compound Description: 11C-ER176 is a novel TSPO radioligand designed as an analog of 11C-(R)-PK11195. [] It has shown low sensitivity to the single nucleotide polymorphism rs6971 in vitro and high specific binding in monkey brains. [] Human studies confirmed its ability to image TSPO in all three rs6971 genotypes with high binding potential. []

N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

    Compound Description: This compound is a triazole-based HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) discovered through molecular docking studies and subsequent synthesis. [] It exhibits potent inhibitory activity and acceptable aqueous solubility, making it a promising lead compound for developing water-soluble NNRTIs. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

    Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels and exhibits synergistic effects with Bcl-2 inhibitors like navitoclax in pancreatic cancer cell lines, inducing apoptosis and inhibiting cell growth. []

N-(4,6-dimethoxypyrimidin-2-yl)-acetamide

    Compound Description: This compound is a key intermediate identified in the novel metabolic pathway of azoxystrobin degradation by the bacterial strain Ochrobactrum anthropi SH14. []

2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridine

    Compound Description: This compound is another intermediate identified in the azoxystrobin biodegradation pathway by Ochrobactrum anthropi SH14. []

3-quinolinecarboxylic acid, 6,8-difluoro-4-hydroxy-ethyl ester

    Compound Description: This compound is an intermediate formed during the azoxystrobin degradation pathway by Ochrobactrum anthropi SH14. [] It is further metabolized without persistent accumulation in the environment. []

2-(6,7-dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-methyl-N-(2-(pyrrolidin-1-yl)-1-(4-(thiophen-3-yl)phenyl)ethyl)acetamide (KR36676)

    Compound Description: KR36676 is an orally active UT receptor antagonist, developed for potential use in treating cardiovascular diseases by blocking the actions of urotensin-II (U-II). []

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

    Compound Description: This compound, identified as a potential inhibitor of beta-amyloid peptide production, is the subject of several patents focusing on its pharmaceutical formulations and therapeutic uses for treating head trauma, traumatic brain injury, and dementia pugilistica. [, , ]

3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (5d)

    Compound Description: Compound 5d is an anthranilic diamide analog containing a 1,3,4-oxadiazole ring. [] It was synthesized and evaluated for its insecticidal activity against diamondback moth (Plutella xylostella). [] Notably, it exhibited high insecticidal activity, achieving 100% mortality at 40 μg/mL. []

(E,E,E)-N-methyl-2-[((((1-methyl-3-(2,6-dichlorophenyl)-2-allyl)imino)oxy)methyl)phenyl]-2-methoxyimino acetamide

    Compound Description: This compound, also known as SYP-1620, is a fungicide used in a blended reagent for preventing and treating Ustilaginoidea virens, a fungal pathogen of rice. [] It is combined with difenoconazole in the reagent to enhance efficacy and delay drug resistance. []

2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol3-yl)acetamide (11b)

    Compound Description: Compound 11b is a quinazolin-4(3H)-one derivative designed as a potential anti-inflammatory agent. [] Evaluation in the carrageenan-induced rat paw edema test showed higher anti-inflammatory activity than indomethacin with lower gastric ulcerogenicity. []

N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (18)

    Compound Description: Compound 18 is a thieno[3,2-d]pyrimidine derivative that exhibited potent anticancer activity against three human cancer cell lines (MCF-7, HeLa, and HCT-116), comparable to doxorubicin. []

(2S,3R,4S)-4-(((1H-imidazol-2-yl)methyl)(4-chlorophenyl)amino)-6-amino-2-(dimethoxymethyl)-2-methyl-3,4-dihydro-2H-chromen-3-ol (KR-31831)

    Compound Description: KR-31831 is a novel antiangiogenic agent with potential applications in cancer treatment. [] Its metabolism was studied in rats using LC-MS and LC-MS/MS techniques, identifying three major metabolites: N-((1H-imidazol-2-yl)methyl)-4-chlorobenzenamine (M1), (2R,3R,4S)-4-(((1H-imidazol-2-yl)methyl)(4-chlorophenyl)amino)-6-amino-2-(hydroxymethyl)-2-methyl-3,4-dihydro-2H-chromen-3-ol (M2), and N-((2S,3R,4S)-4-(((1H-imidazol-2-yl)methyl)(4-chlorophenyl)amino)-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydro-2H-chromen-6-yl)acetamide (M3). []

2-[7-chloro-4-(3-chlorophenyl)-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (23)

    Compound Description: Compound 23 is an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor with potent activity (IC50 = 12 nM) and a favorable pharmacokinetic profile in mice. [] It exhibited regressive effects on atherosclerotic plaques in apolipoprotein E knockout mice at a dose of 0.3 mg/kg orally. []

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

    Compound Description: Compound 1 exhibited antipsychotic-like activity in behavioral animal tests without interacting with dopamine receptors. [] It was metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2), which was both active and toxic. []

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

    Compound Description: Compound 2 is a metabolite of compound 1, possessing both antipsychotic-like activity and toxicity. [] Its discovery led to the investigation of a new series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. []

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

    Compound Description: Compound 28, a 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol, was synthesized as a potential antipsychotic agent. [] It demonstrated activity by reducing spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

    Compound Description: Compound 41, an analog of compound 28, was evaluated in additional antipsychotic tests. [] It inhibited conditioned avoidance responding in rats and monkeys without eliciting dystonic movements in a primate model of extrapyramidal side effects. []

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

    Compound Description: Compound 65 was formed unexpectedly during attempts to synthesize the 2-fluorophenyl analog of compound 2. []

Properties

CAS Number

2034467-65-5

Product Name

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

IUPAC Name

2-(2-chlorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.83

InChI

InChI=1S/C17H14ClN3OS/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22)

InChI Key

DULIPEPUXZTWRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.